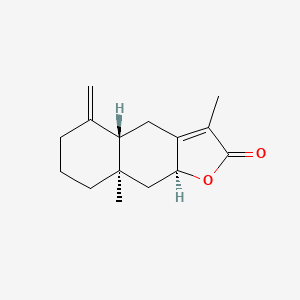

Atractylenolide II

Vue d'ensemble

Description

Atractylenolide II (AT-II) is a major sesquiterpene lactone isolated from Atractylodes macrocephala, a traditional Chinese medicine . It exhibits several biological and pharmacological functions, especially anti-cancer activity .

Synthesis Analysis

Atractylenolide II, along with Atractylenolide I and III, are the principal bioactive constituents of Atractylodes macrocephala . These compounds share the same tricyclic structure . The concentrations of these compounds in Atractylodes macrocephala vary depending on the plant’s origin and processing methods .

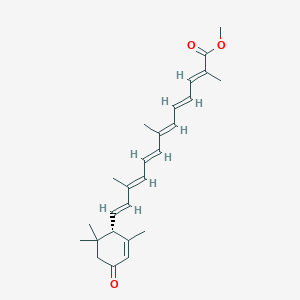

Molecular Structure Analysis

Atractylenolide II has a molecular formula of C15H20O2 . It is a sesquiterpene lactone and is a natural product found in Codonopsis pilosula, Chloranthus henryi, and other organisms .

Chemical Reactions Analysis

Atractylenolide II has been found to have remarkable anti-cancer activities . It inhibits the proliferation of cancer cells by regulating cyclins expression . By decreasing the expression of CDK2 and increasing the expression of p21 and p27, Atractylenolide II blocks the cell cycle of B16 melanoma cells at the G1 phase .

Physical And Chemical Properties Analysis

Atractylenolide II has a molecular weight of 232.32 g/mol . More detailed physical and chemical properties are not available in the retrieved papers.

Applications De Recherche Scientifique

Anti-Cancer Activity

Atractylenolide II exhibits potent anti-cancer properties. Studies have shown that it:

- Induces Apoptosis : By decreasing the expression of STAT3 target genes Mcl-1 and Bcl-xL, Atractylenolide II induces apoptosis in melanoma cells .

- Inhibits Tumor Growth : In murine B16 melanoma cell xenografts, Atractylenolide II effectively inhibits tumor growth .

Anti-Inflammatory Effects

Atractylenolide II has remarkable anti-inflammatory activity:

- Neuroprotective Effects : It protects the nervous system by reducing inflammation .

- Activation of Nrf2-ARE Pathway : Atractylenolide II activates the Nrf2-ARE signaling pathway, which plays a crucial role in combating inflammation and oxidative stress .

Antibacterial Effects

Atractylenolide II exhibits antibacterial activity, which could be explored for therapeutic purposes.

Mécanisme D'action

Target of Action

Atractylenolide II (AT-II) has been identified to target Peptidyl arginine deiminase 3 (PADI3), a gene that is highly expressed in endometrial cancer tissues and associated with poor prognosis .

Mode of Action

AT-II interacts with its target, PADI3, inhibiting cell growth and metastasis, arresting the cell cycle, and inducing apoptosis . It also reverses chemo-resistance in multiple types of tumors by regulating various molecular pathways .

Biochemical Pathways

The anti-cancer activity of AT-II can be attributed to its influence on the JAK2/STAT3 signaling pathway . Additionally, the TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways primarily mediate the anti-inflammatory effects of this compound .

Pharmacokinetics

Atractylenolides, including AT-II, are rapidly absorbed but slowly metabolized Due to the inhibitory effects of atractylenolides on metabolic enzymes, it is necessary to pay attention to the possible side effects of combining atractylenolides with other drugs .

Result of Action

AT-II has been shown to have remarkable anti-cancer activities . It inhibits cell growth and metastasis, arrests the cell cycle, induces apoptosis, and reverses chemo-resistance in multiple types of tumors . These effects extend to the heart, liver, lung, kidney, stomach, intestine, and nervous system .

Safety and Hazards

Orientations Futures

Further clinical research on the anti-cancer, anti-inflammatory, and neuroprotective effects of Atractylenolides is recommended . Both in vitro and in vivo studies are necessary to investigate their ability to regulate blood glucose and lipid, as well as their anti-platelet, anti-osteoporosis, and antibacterial activities .

Propriétés

IUPAC Name |

(4aS,8aR,9aS)-3,8a-dimethyl-5-methylidene-4a,6,7,8,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h12-13H,1,4-8H2,2-3H3/t12-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYBLUDOOFOBPO-KCQAQPDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@@H]2OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315809 | |

| Record name | Atractylenolide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atractylenolide II | |

CAS RN |

73069-14-4 | |

| Record name | Atractylenolide II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73069-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atractylenolide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does AT-II exert its anti-cancer effects?

A1: Research suggests that AT-II exhibits anti-cancer activity through multiple mechanisms, including:

- Induction of apoptosis: AT-II has been shown to induce apoptosis in various cancer cell lines, including gastric carcinoma [], prostate cancer [], and breast cancer cells []. This effect is often associated with the modulation of apoptotic-related proteins such as Bax and Bcl-2.

- Inhibition of cell proliferation and motility: Studies have demonstrated that AT-II can suppress the proliferation and motility of cancer cells, potentially by interfering with cell cycle progression and signaling pathways involved in cell migration and invasion [, ].

- Suppression of glycolysis: Evidence suggests that AT-II can inhibit glycolysis in cancer cells, a metabolic pathway often upregulated in tumor cells []. This effect may involve the regulation of key glycolytic enzymes and signaling pathways.

- Modulation of macrophage polarization: AT-II has been shown to inhibit the polarization of macrophages into the M2-like phenotype, which plays a role in promoting tumor growth and metastasis [].

Q2: Which signaling pathways are implicated in the biological activities of AT-II?

A2: Several signaling pathways have been linked to the effects of AT-II, including:

- NF-κB pathway: AT-II has been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation and immune responses [, ].

- JAK2/STAT3 pathway: Research suggests that AT-II can influence the JAK2/STAT3 pathway, which is involved in cell growth, differentiation, and survival [, ].

- ERK pathway: AT-II has been reported to affect the ERK signaling pathway, implicated in cell proliferation, survival, and differentiation [, ].

- AMPK/PPARα/SREBP-1C pathway: Studies indicate that AT-II may regulate lipid metabolism through the AMPK/PPARα/SREBP-1C pathway [].

Q3: What is the role of PADI3 in the anti-cancer activity of AT-II?

A: Peptidyl arginine deiminase 3 (PADI3) has been identified as a potential target of AT-II in endometrial cancer cells []. AT-II was found to downregulate PADI3 expression, and this downregulation was associated with the suppression of glycolysis and induction of apoptosis.

Q4: Does AT-II interact with any receptors?

A4: While the precise binding targets of AT-II are not fully elucidated, molecular docking studies suggest potential interactions with:

- TLR4/MD-2 receptor complex: AT-II was predicted to bind to the TLR4/MD-2 complex, which is involved in innate immunity and inflammation [].

- EGFR: Molecular docking analysis indicated a potential interaction between AT-II and EGFR, a receptor tyrosine kinase involved in cell growth and proliferation [].

Q5: What is the molecular formula and weight of AT-II?

A5: The molecular formula of AT-II is C15H20O3, and its molecular weight is 248.32 g/mol.

Q6: What spectroscopic data are available for AT-II?

A6: The structural elucidation of AT-II has been accomplished using various spectroscopic techniques, primarily:

Q7: Are there any established formulation strategies for AT-II?

A7: Specific formulation strategies for AT-II have not been extensively reported in the provided research.

Q8: What analytical methods are commonly employed for the characterization and quantification of AT-II?

A8: Various analytical techniques are used for AT-II analysis, including:

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) or diode-array detection (DAD) is frequently used for the separation and quantification of AT-II in plant materials and biological samples [, , , , , , , ].

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed for the identification and quantification of volatile compounds, including AT-II, in plant extracts [, ].

- Ultra-Performance Liquid Chromatography (UPLC): UPLC, a high-resolution separation technique, coupled with MS/MS detection offers enhanced sensitivity and selectivity for AT-II analysis [, , , , ].

Q9: What in vitro models have been used to study the biological activity of AT-II?

A9: Various cancer cell lines have been employed to investigate the anti-cancer effects of AT-II in vitro, including:

- Gastric carcinoma cell lines: HGC-27 and AGS []

- Prostate cancer cell lines: DU145 and LNCaP []

- Breast cancer cell lines: MDA-MB231 and MCF-7 []

- Endometrial cancer cell lines: RL95-2 and AN3CA []

- Melanoma cell lines: B16 and A375 []

Q10: What in vivo models have been used to evaluate the therapeutic potential of AT-II?

A10: The following in vivo models have been utilized to assess the effects of AT-II:

- Mouse xenograft models: Studies have employed xenograft models to investigate the anti-tumor activity of AT-II in lung cancer [] and melanoma [].

- Spontaneous hypertension rat (SHR) model: AT-II was investigated in SHR models to assess its potential in treating myocardial fibrosis and oxidative stress [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3R,5Z,7E,14beta,17alpha)-17-[(2S,4S)-4-(2-hydroxy-2-methylpropyl)-2-methyltetrahydrofuran-2-yl]-9,10-secoandrosta-5,7,10-triene-1,3-diol](/img/structure/B1255915.png)

![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(3-piperidinylmethoxy)-4-imidazo[4,5-c]pyridinyl]-2-methyl-3-butyn-2-ol](/img/structure/B1255916.png)

![Disodium;5-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B1255925.png)

![4-chloro-3-[[4-(2,3-dimethylphenyl)-1-piperazinyl]-oxomethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B1255929.png)

![3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B1255930.png)